molecular formula C22H22NO2PS B12055721 5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane

5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane

Cat. No.: B12055721
M. Wt: 395.5 g/mol
InChI Key: SJQXCVUHXMHJMD-UHFFFAOYSA-N
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Description

Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine compound developed by the Kwon Research Group. It is known for its applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound’s unique structure, which includes a bicyclic framework and a naphthyl group, makes it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves multiple steps starting from trans-4-hydroxy-L-proline. The process includes the formation of a bicyclic framework through a series of chemical reactions, including annulation and nucleophilic organocatalysis . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves careful control of reaction conditions, purification steps, and the use of specialized equipment to handle the compound’s sensitivity to temperature and other environmental factors .

Chemical Reactions Analysis

Types of Reactions

Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine include various substituted pyrrolines and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects involves its role as a nucleophilic catalyst. The compound interacts with substrates to form intermediate complexes, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to its specific stereochemistry and the presence of a naphthyl group, which enhances its catalytic properties. This uniqueness allows it to facilitate reactions with high selectivity and efficiency, making it a valuable tool in asymmetric synthesis .

Properties

Molecular Formula

C22H22NO2PS

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane

InChI

InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3

InChI Key

SJQXCVUHXMHJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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